molecular formula C21H22N2O3 B2981412 N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-73-8

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2981412
CAS RN: 862813-73-8
M. Wt: 350.418
InChI Key: FWAFKURNQPKFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MEAI, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It was first synthesized in 2010 by a group of researchers at the University of Mississippi. Since then, MEAI has been used extensively in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds and their chemical properties have been a significant area of research, aiming to develop new molecules with potential biological activities. For example, the study of chloroacetanilide herbicides like acetochlor, which shares a similar structural motif with N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, focuses on their radiosynthesis for studies on metabolism and mode of action (Latli & Casida, 1995). This research is crucial for understanding the chemical behavior and potential modifications to enhance the compound's biological efficacy or reduce toxicity.

Biological Activities and Pharmacological Potential

Several studies have focused on the biological activities and pharmacological potential of compounds structurally related to this compound. For instance, the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, such as 2-(4-methoxyphenyl)ethyl] acetamide derivatives, highlights the approach to designing molecules with antidiabetic activity through enzyme inhibition (Saxena et al., 2009). This research underscores the compound's relevance in developing therapeutic agents targeting metabolic disorders.

Environmental and Metabolic Studies

Environmental and metabolic studies involving chloroacetamide herbicides provide insights into the metabolism of chemicals structurally akin to this compound. Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes reveals the metabolic pathways and potential risks associated with exposure to these compounds (Coleman et al., 2000). Understanding these metabolic processes is vital for assessing the safety and environmental impact of related compounds.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(15-10-12-16(13-11-15)26-5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAFKURNQPKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.